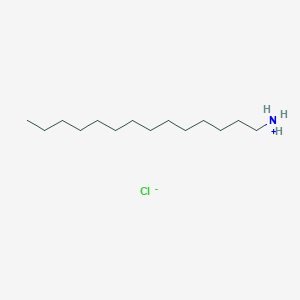
3,4,5,6-Tetrafluorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetrafluorobenzene-1,2-diol is an organic compound with the molecular formula C6H2F4O2. It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms, and two adjacent carbon atoms are substituted with hydroxyl groups. This compound is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating hydroxyl groups .
準備方法
Synthetic Routes and Reaction Conditions
3,4,5,6-Tetrafluorobenzene-1,2-diol can be synthesized through various methods. One common synthetic route involves the reaction of hydroquinone with tetrafluorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound often involves the fluorination of hydroquinone using hydrogen fluoride. This method is preferred due to its efficiency and scalability. The reaction is conducted under controlled temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
3,4,5,6-Tetrafluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of tetrafluoroquinones.
Reduction: Formation of tetrafluorohydroquinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4,5,6-Tetrafluorobenzene-1,2-diol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-diol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its electron-withdrawing capability, making it a strong electrophile. This property allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrafluorobenzene: Similar structure but lacks hydroxyl groups.
2,3,4,5-Tetrafluorophenol: Contains a single hydroxyl group.
2,3,4,5-Tetrafluorobenzonitrile: Contains a nitrile group instead of hydroxyl groups.
Uniqueness
3,4,5,6-Tetrafluorobenzene-1,2-diol is unique due to the combination of four fluorine atoms and two hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3,4,5,6-tetrafluorobenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZAISVBFUJQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381169 |
Source


|
| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-23-2 |
Source


|
| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)




